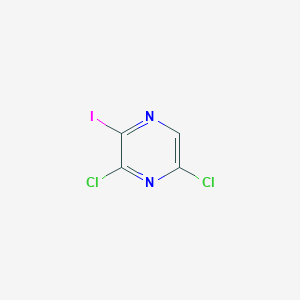

3,5-Dichloro-2-iodopyrazine

説明

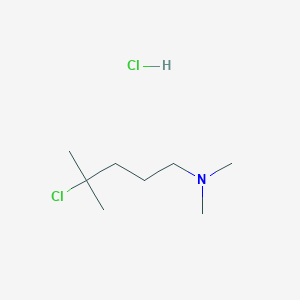

3,5-Dichloro-2-iodopyrazine is a chemical compound with the molecular formula C4HCl2IN2 . It is stored in a dark place, sealed in dry, and at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of 3,5-dichloro-2-iodopyrazine involves two stages . In the first stage, 2,6-Dichloropyrazine is added to a solution of TMPZnCl.LiCl in THF at 25°C, and the reaction mixture is stirred for 30 minutes . In the second stage, iodine dissolved in dry THF is added to the mixture, which is then stirred for another 0.5 hours . The reaction mixture is quenched with a saturated aqueous Na2S2O3 solution and a saturated aqueous NH4Cl solution, extracted with diethyl ether, and dried over anhydrous Na2SO4 . After filtration, the solvent is evaporated in vacuo .Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-2-iodopyrazine is represented by the linear formula C4HCl2IN2 .Physical And Chemical Properties Analysis

3,5-Dichloro-2-iodopyrazine is a solid substance . It has a molecular weight of 274.88 .科学的研究の応用

Synthesis of New Bipyrazoles and Polymers : Murakami and Yamamoto (1999) explored the synthesis of new 3,3′-Dichloro-5,5′-bipyrazoles and poly(bipyrazole-5,5′-diyl)s, highlighting the potential of 3,5-dichloropyrazoles in creating novel compounds and polymers with applications in materials science (Murakami & Yamamoto, 1999).

Functionalization of Dichloropyridines : Marzi, Bigi, and Schlosser (2001) discussed the selective functionalization of dichloropyridines, including 3,5-dichloro-2-iodopyrazine, which is essential for the synthesis of various chemically significant compounds (Marzi, Bigi, & Schlosser, 2001).

Catalytic Aminocarbonylation : Takács et al. (2007) investigated the palladium-catalyzed aminocarbonylation of iodopyrazine, including 3-iodopyrazine, demonstrating its utility in synthesizing biologically important compounds (Takács, Jakab, Petz, & Kollár, 2007).

Coordination Polymer Synthesis : Näther, Wriedt, and Jess (2003) explored the synthesis of new copper(I) iodide coordination polymers using 2-iodopyrazine, which has implications in the field of coordination chemistry (Näther, Wriedt, & Jess, 2003).

Nephrotoxic Effects of Haloanilines : Hong et al. (2000) studied the nephrotoxic effects of 3,5-dihaloanilines, including 3,5-dichloroaniline, offering insights into the biological and toxicological effects of such compounds (Hong, Anestis, Henderson, & Rankin, 2000).

Deprotonation Study of Trihalopyridines : Bobbio and Schlosser (2001) conducted a deprotonation study using 3,5-dichloro-2-fluoropyridine, which is crucial for understanding the reactivity and potential applications of such compounds in organic synthesis (Bobbio & Schlosser, 2001).

Pyrazole-Based NHC Complex Synthesis : Han, Lee, and Huynh (2009) synthesized various 4-iodopyrazolium salts with different substituents, demonstrating the versatility of pyrazoles like 3,5-dichloro-2-iodopyrazine in forming catalytically active complexes (Han, Lee, & Huynh, 2009).

Safety And Hazards

3,5-Dichloro-2-iodopyrazine is classified as a warning substance . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . The safety data sheet suggests obtaining special instructions before use and providing appropriate exhaust ventilation at places where dust is formed .

特性

IUPAC Name |

3,5-dichloro-2-iodopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2IN2/c5-2-1-8-4(7)3(6)9-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEULAQIUCSOQQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576994 | |

| Record name | 3,5-Dichloro-2-iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-2-iodopyrazine | |

CAS RN |

136866-30-3 | |

| Record name | 3,5-Dichloro-2-iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B179609.png)

![(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid](/img/structure/B179621.png)